molecular formula C7H4Br2O3 B080389 2,3-Dibromo-4,5-dihydroxybenzaldehyde CAS No. 14045-41-1

2,3-Dibromo-4,5-dihydroxybenzaldehyde

Cat. No. B080389
CAS RN: 14045-41-1
M. Wt: 295.91 g/mol
InChI Key: NPHFSCNBXDSJAS-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,5-dihydroxybenzaldehyde is a naturally occurring compound that has been shown to have cancer and antibacterial properties . It is a chemical compound and appears as a pink to pale brown crystalline powder or needles .


Synthesis Analysis

Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), derived from marine algae, is a potential α-glucosidase inhibitor for type 2 diabetes treatment. A synthetic route was established as a valid approach to obtain BDDE .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-4,5-dihydroxybenzaldehyde is complex. It involves the interaction between BDDE and α-glucosidase, driven by both hydrophobic forces and hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dibromo-4,5-dihydroxybenzaldehyde include its molecular formula C7H4Br2O3 and a molecular weight of 295.91 . It appears as a pink to pale brown crystalline powder or needles .

Scientific Research Applications

Chemical Structure and Properties

2,3-Dibromo-4,5-dihydroxybenzaldehyde, a derivative of catechol, is notable for its complex chemical structure. Tahir et al. (2012) studied a related compound, highlighting its intricate molecular orientation and the presence of hydrogen bonding, which contribute to its potential in various chemical applications (Tahir et al., 2012).

Antioxidant Properties

Research has demonstrated the potent antioxidant properties of derivatives of 2,3-Dibromo-4,5-dihydroxybenzaldehyde. For instance, Duan et al. (2007) identified its brominated derivatives from marine red algae, which showed significant radical-scavenging activity. This suggests its potential use in developing natural antioxidants (Duan, Li, & Wang, 2007).

Material Science and Fabrication

In material science, derivatives of this compound have been explored for innovative applications. Duan et al. (2018) utilized a related compound, 3,4-Dihydroxybenzaldehyde, to modify collagen, resulting in hydrogels with improved thermal stability and resistance to enzymatic degradation. This demonstrates potential applications in biomedical materials and tissue engineering (Duan et al., 2018).

Pharmaceutical Research

In pharmaceutical research, the compound's derivatives have shown potential. For example, Wang (2012) studied the antioxidant activity of a similar compound, 3-bromo-4,5-dihydroxybenzaldehyde, indicating its potential development into a medicinal or food ingredient due to its strong radical scavenging effects (Wang Zonghua, 2012).

Supramolecular Chemistry

Albrecht et al. (2005) explored the use of catechol imines derived from 2,3-dihydroxybenzaldehyde for self-assembly processes, leading to the formation of metallosupramolecular tetrahedra. This indicates its potential in creating complex molecular structures with applications in nanotechnology and materials science (Albrecht, Janser, & Frohlich, 2005).

Safety And Hazards

The safety data sheet for a related compound, 2,4-Dihydroxybenzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2,3-dibromo-4,5-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHFSCNBXDSJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1O)O)Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463141
Record name 2,3-Dibromo-4,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-4,5-dihydroxybenzaldehyde

CAS RN

14045-41-1
Record name 2,3-Dibromo-4,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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